2-Ethylbenzenesulfonamide

説明

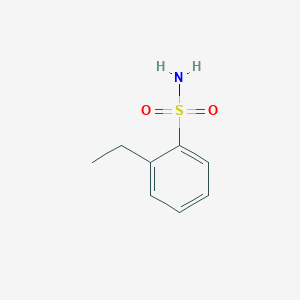

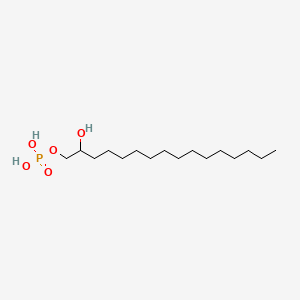

2-Ethylbenzenesulfonamide, also known as EBS, is a chemical compound with the molecular formula C8H11NO2S. It falls under the category of benzenesulfonamides .

Molecular Structure Analysis

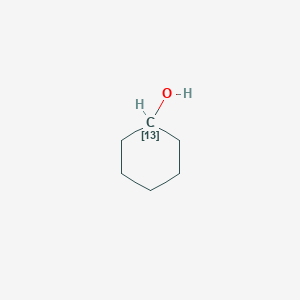

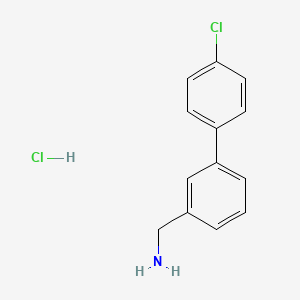

The molecular structure of 2-Ethylbenzenesulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The presence of an ethyl group can influence the compound’s reactivity, making it a candidate for further functionalization or use in coupling reactions.Chemical Reactions Analysis

Benzenesulfonamides, including 2-Ethylbenzenesulfonamide, typically undergo reactions such as sulfonamide formation, electrophilic substitutions, and interactions with nucleophiles .Physical And Chemical Properties Analysis

2-Ethylbenzenesulfonamide has a molecular weight of 185.25 g/mol . It is a powder at room temperature . The bromo and ethyl groups attached to the benzenesulfonamide core impact its electronic structure and reactivity patterns.科学的研究の応用

Versatile Means for Preparation of Secondary Amines

2-Ethylbenzenesulfonamide derivatives are used in synthesizing secondary amines. They undergo smooth alkylation, offering high yields and can be deprotected easily, making them useful in chemical synthesis (Fukuyama, Jow, & Cheung, 1995).

Trifluoromethylation and Generation of Benzosultams

This compound is instrumental in photo-initiated trifluoromethylation, a process that forms benzosultams under visible light irradiation. This transformation is efficient and occurs at room temperature (Xiang, Kuang, & Wu, 2016).

Application in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, derived from 2-Ethylbenzenesulfonamide, are key intermediates in chemical transformations. They are used to create diverse privileged scaffolds through various strategies (Fülöpová & Soural, 2015).

Role in Medicinal Chemistry

While specific information related to drug use and dosage is excluded, it's notable that derivatives of 2-Ethylbenzenesulfonamide have been studied for their potential in medicinal applications, such as the development of anticancer properties and inhibition of certain enzymes (Zhang, Shi-jie, & Wei-Xiao, 2010).

Kinetic and NMR Studies

These compounds are also subjects of kinetic and NMR studies, providing valuable information about their chemical properties and behaviors, such as decomposition rates and molecular structure (Bonner & Ko, 1992).

Chemical Synthesis and Structural Characterization

There's significant interest in the structural characterization and synthesis of various derivatives of 2-Ethylbenzenesulfonamide, contributing to a broader understanding of their chemical properties and potential applications (Cheng De-ju, 2015).

Safety And Hazards

The safety information for 2-Ethylbenzenesulfonamide includes a warning signal word and hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

将来の方向性

The future directions of 2-Ethylbenzenesulfonamide could involve its use in the development of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition . Additionally, controlled drug delivery systems are being developed to combat the problems associated with conventional drug delivery .

特性

IUPAC Name |

2-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBWXBWFDHVLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576975 | |

| Record name | 2-Ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylbenzenesulfonamide | |

CAS RN |

85-92-7 | |

| Record name | 2-Ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonyl(15N)amino)hexanoic acid](/img/structure/B1627282.png)

![2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627293.png)